

Introduction: A Molecular Bridge for Advanced Material Interfaces

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Compound of Interest

Compound Name: *Octane-1,8-diylbis(trichlorosilane)*

Cat. No.: *B1580825*

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Octane-1,8-diylbis(trichlorosilane), also known as 1,8-Bis(trichlorosilyl)octane, is a bifunctional organosilane compound of significant interest in materials science, surface chemistry, and nanotechnology. Its unique molecular architecture—a flexible eight-carbon alkyl chain terminated at both ends by highly reactive trichlorosilyl groups—positions it as a powerful molecular linker. Unlike monofunctional silanes which terminate at a surface, this dipodal molecule offers the ability to form robust, covalently cross-linked networks both on a substrate and potentially between substrates. This guide provides a comprehensive technical overview of its chemical structure, synthesis, core reactivity, and a detailed protocol for its application in forming stable, self-assembled monolayers (SAMs).

Molecular Structure and Physicochemical Properties

The defining feature of **Octane-1,8-diylbis(trichlorosilane)** is its symmetrical structure, which dictates its physical properties and reactivity. The nonpolar octyl backbone provides a defined length and flexibility, while the terminal $-\text{SiCl}_3$ groups are the sites of chemical reaction.

Chemical Identifiers

- IUPAC Name: trichloro(8-trichlorosilyloctyl)silane[1]
- CAS Number: 52217-53-5[1]
- Molecular Formula: $\text{C}_8\text{H}_{16}\text{Cl}_6\text{Si}_2$ [1]

- Molecular Weight: 381.10 g/mol [1]
- Canonical SMILES: C(CCCC(Cl)Cl)CCC(Cl)Cl[1][2]
- InChI Key: GFJGILDCJZMQTN-UHFFFAOYSA-N[1]

Physicochemical Data

The physical properties of this compound are consistent with a reactive liquid organosilane.

Property	Value	Source
Appearance	Colorless, transparent liquid	[1][3]
Density	1.220 - 1.268 g/cm ³	[1]
Boiling Point	140 °C @ 1 Torr	N/A
Flash Point	120 - 139.6 °C	[1]
Refractive Index	~1.4757	N/A

Molecular Structure Diagram

The 2D structure highlights the symmetrical nature of the molecule with reactive groups at either end of the alkyl chain.

Caption: 2D representation of **Octane-1,8-diylbis(trichlorosilane)**.

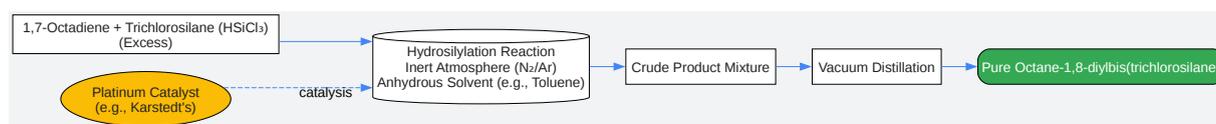
Synthesis and Purification

The primary industrial route for creating alkyltrichlorosilanes is through the transition-metal-catalyzed hydrosilylation of an alkene.[4][5] For this specific molecule, the process involves the double addition of trichlorosilane (HSiCl₃) across the terminal double bonds of 1,7-octadiene.

Synthetic Pathway: Hydrosilylation

The reaction is typically catalyzed by platinum complexes, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.[6] The choice of catalyst is critical as it influences reaction efficiency and

selectivity.[4] The fundamental mechanism, often described by the Chalk-Harrod mechanism, involves the activation of the Si-H bond by the platinum center.[7]



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Caption: General workflow for the synthesis of **Octane-1,8-diylbis(trichlorosilane)**.

Causality: An excess of trichlorosilane is often used to ensure complete reaction at both ends of the diene and to minimize oligomerization. The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere because both the trichlorosilane reactant and the final product are extremely sensitive to moisture.[8] Vacuum distillation is the preferred method for purification, separating the high-boiling point product from unreacted starting materials and lower-boiling point monosilylated byproducts.

Spectroscopic Characterization (Expected)

While a published reference spectrum for this specific compound is not readily available, its symmetrical structure allows for a confident prediction of its key spectroscopic features based on data from analogous compounds like octyltrichlorosilane.[9][10]

- ¹H NMR (Proton NMR): The spectrum will be relatively simple due to the molecule's symmetry.
 - δ ~1.2-1.6 ppm (multiplet, 12H): This broad multiplet arises from the six central methylene groups (-CH₂-) of the octane chain (C2-C7). The signals overlap significantly.
 - δ ~1.6-1.8 ppm (multiplet, 4H): These are the signals from the two methylene groups adjacent to the silicon atoms (C1 and C8). They are shifted slightly downfield due to the electron-withdrawing effect of the silyl group.

- ^{13}C NMR (Carbon NMR):
 - Signals for the eight carbons of the octane chain are expected in the typical aliphatic region (δ ~20-40 ppm). Due to symmetry, only four distinct signals would be observed: C1/C8, C2/C7, C3/C6, and C4/C5. The C1/C8 signal will be the most downfield.
- FT-IR (Infrared Spectroscopy): The spectrum will be dominated by the vibrations of the alkyl chain.
 - 2925-2855 cm^{-1} (strong, sharp): Symmetric and asymmetric C-H stretching vibrations of the methylene groups.[\[11\]](#)
 - 1465 cm^{-1} (medium): C-H scissoring (bending) vibration.[\[11\]](#)
 - ~800-840 cm^{-1} and ~550-600 cm^{-1} : These regions are characteristic of Si-Cl stretching vibrations.

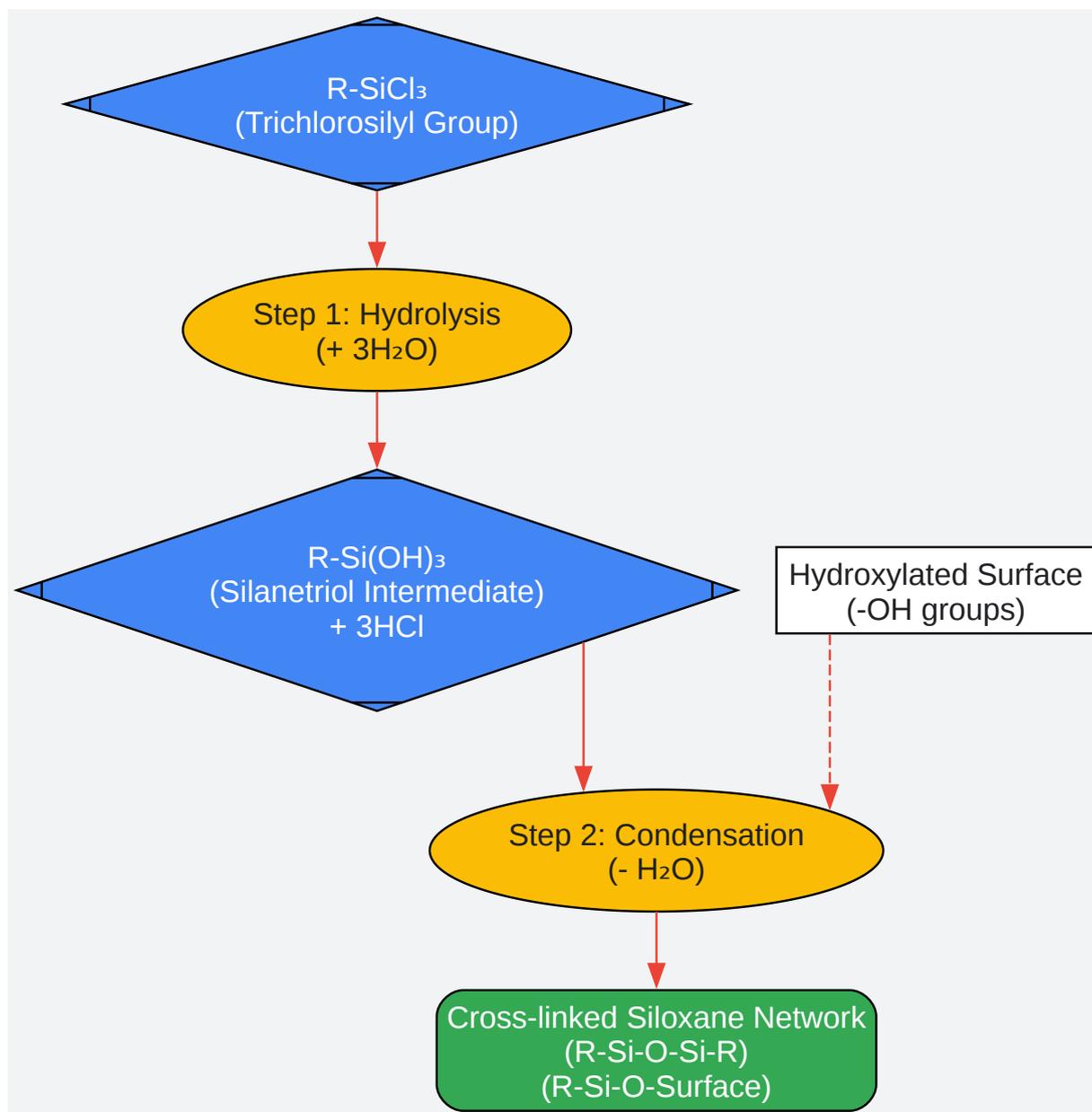
Core Reactivity: Hydrolysis and Condensation

The utility of **Octane-1,8-diylbis(trichlorosilane)** is entirely derived from the high reactivity of the silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack by water, a process known as hydrolysis.

Mechanism:

- Hydrolysis: Each of the six Si-Cl bonds rapidly reacts with ambient moisture or water to form a silanol group (Si-OH) and hydrogen chloride (HCl) gas as a byproduct.[\[8\]](#)[\[12\]](#)
 - $\text{Si-Cl} + \text{H}_2\text{O} \rightarrow \text{Si-OH} + \text{HCl}$
- Condensation: The newly formed, highly reactive silanol groups then condense with each other or with hydroxyl groups (-OH) on a substrate surface (like silicon oxide, glass, or metal oxides). This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si or Si-O-Substrate) and releases a molecule of water.
 - $\text{Si-OH} + \text{HO-Si} \rightarrow \text{Si-O-Si} + \text{H}_2\text{O}$
 - $\text{Si-OH} + \text{HO-Substrate} \rightarrow \text{Si-O-Substrate} + \text{H}_2\text{O}$

This two-step process allows the molecule to first anchor to a surface and then cross-link with adjacent molecules, creating a robust, thermally, and chemically stable organic film.



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Caption: Reaction pathway for surface modification via hydrolysis and condensation.

Application Focus: Formation of Cross-Linked Self-Assembled Monolayers (SAMs)

A primary application for this molecule is the formation of dense, ordered SAMs on hydroxylated substrates. The dipodal nature of the molecule allows for multiple attachment points to the surface, significantly enhancing the stability of the resulting monolayer compared to those formed from traditional monofunctional silanes.[13]

Experimental Protocol: SAM Formation on a Silicon Wafer

This protocol is a representative workflow and must be performed in a controlled environment to ensure high-quality film formation.[14][15]

A. Substrate Preparation (Critical Step):

- **Cleaving:** Cut silicon wafers into appropriately sized pieces (e.g., 1 cm x 1 cm) using a diamond scribe.
- **Sonication:** Clean the substrates by sonicating sequentially in acetone, then isopropanol, for 15 minutes each to remove organic residues.
- **Drying:** Dry the substrates under a stream of high-purity nitrogen gas.
- **Hydroxylation:** The creation of a dense layer of surface hydroxyl (-OH) groups is paramount for silane attachment. Use an oxygen plasma cleaner or a piranha solution (a 3:1 mixture of concentrated H_2SO_4 and 30% H_2O_2) for 15-20 minutes.
 - **Expert Insight:** Piranha solution is extremely corrosive and reacts violently with organic solvents. It must be handled with extreme caution inside a fume hood with appropriate personal protective equipment (PPE). Oxygen plasma is a safer and often more effective alternative.
- **Final Rinse & Dry:** Thoroughly rinse the substrates with ultrapure (18 M Ω ·cm) water and dry completely with nitrogen gas. The substrate should be used immediately.

B. Silanization (Solution Deposition):

- **Solution Preparation:** Inside a nitrogen-filled glovebox, prepare a 1-5 mM solution of **Octane-1,8-diylbis(trichlorosilane)** in a perfectly anhydrous solvent, such as toluene or hexane.
 - **Expert Insight:** The presence of trace water in the solvent will cause the silane to polymerize in solution before it can assemble on the surface, leading to a disordered, rough film. Using freshly distilled solvent from a drying agent is essential.
- **Immersion:** Immediately immerse the freshly cleaned and hydroxylated substrates into the silane solution. Seal the container to prevent atmospheric moisture ingress.
- **Assembly:** Allow the self-assembly process to occur for 2-12 hours at room temperature. Longer assembly times can lead to more ordered films.[16]
- **Rinsing:** Remove the substrates from the silanization solution and rinse thoroughly with the anhydrous solvent (toluene/hexane) to remove any physisorbed molecules. Follow with a rinse in isopropanol.
- **Curing:** To promote covalent cross-linking between adjacent silane molecules, bake the coated substrates in an oven at 110-120 °C for 30-60 minutes.

C. Characterization:

- **Wettability:** Measure the static water contact angle. A successful hydrophobic monolayer should yield a contact angle $>100^\circ$.
- **Thickness & Roughness:** Use ellipsometry and atomic force microscopy (AFM) to confirm monolayer thickness (expected ~ 1.2 - 1.5 nm) and surface smoothness (RMS roughness < 0.5 nm).[14]

Safety and Handling

Chlorosilanes are hazardous materials that require strict handling protocols.

- **Reactivity:** The primary hazard stems from their violent reaction with water, alcohols, and other protic solvents, which releases large amounts of corrosive and toxic hydrogen chloride (HCl) gas.[12][17] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[18]

- **Storage:** Store in tightly sealed containers in a cool, dry, well-ventilated area away from moisture and incompatible materials like acids, bases, and oxidizing agents.[19]
- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (neoprene or nitrile), chemical splash goggles, a face shield, and a flame-retardant lab coat.[19]
- **Fire:** Chlorosilanes can be flammable. Do NOT use water as an extinguishing agent. Use dry chemical, carbon dioxide, or alcohol-resistant foam.[17][18]
- **Spills:** Absorb small spills with dry sand or another inert, non-combustible absorbent. Do not use materials that contain water.

Conclusion

Octane-1,8-diylbis(trichlorosilane) is a versatile molecular building block for creating highly stable and defined organic-inorganic interfaces. Its value lies in its bifunctional nature, which enables the formation of covalently cross-linked networks that offer superior durability compared to standard monofunctional silanes. Understanding its core reactivity—the rapid hydrolysis of Si-Cl bonds followed by condensation—is the key to successfully applying this molecule in the fabrication of advanced materials, from robust self-assembled monolayers for microelectronics to specialized coatings in drug delivery systems. Adherence to stringent anhydrous and safety protocols is non-negotiable for achieving high-quality, reproducible results.

References

- GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). American Chemistry Council. Retrieved January 20, 2026, from [\[Link\]](#)
- CHLOROSILANE, 95%. (2017, January 30). Gelest, Inc. Retrieved January 20, 2026, from [\[Link\]](#)
- Chlorosilanes, toxic, corrosive, N.O.S. (n.d.). PubChem. Retrieved January 20, 2026, from [\[Link\]](#)
- Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.). ResearchGate. Retrieved January 20, 2026, from [\[Link\]](#)

- **Octane-1,8-diylbis(trichlorosilane)** (C₈H₁₆Cl₆Si₂). (n.d.). PubChemLite. Retrieved January 20, 2026, from [\[Link\]](#)
- Preparing alkyltrichlorosilane compound comprises hydrosilylation of trichlorosilane with alkene compound in solvent with nitrile group. (n.d.). Google Patents.
- Selective hydrosilylation of allyl chloride with trichlorosilane. (2021, May 11). PubMed. Retrieved January 20, 2026, from [\[Link\]](#)
- Self-assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces. (2012, December 5). arXiv.org. Retrieved January 20, 2026, from [\[Link\]](#)
- Self-assembled silane monolayers: an efficient step-by-step recipe for high-quality, low energy surfaces. (n.d.). ResearchGate. Retrieved January 20, 2026, from [\[Link\]](#)
- Selective hydrosilylation of allyl chloride with trichlorosilane. (2021, May 11). National Institutes of Health (NIH). Retrieved January 20, 2026, from [\[Link\]](#)
- Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of octane. (n.d.). Doc Brown's Chemistry. Retrieved January 20, 2026, from [\[Link\]](#)
- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 20, 2026, from [\[Link\]](#)
- 1,8-Bis(trimethoxysilyl)octane. (n.d.). PubChem. Retrieved January 20, 2026, from [\[Link\]](#)
- 1,8-Bis(triethoxysilyl)octane. (n.d.). PubChem. Retrieved January 20, 2026, from [\[Link\]](#)
- 1,8-BIS(TRIETHOXYSILYL)OCTANE. (n.d.). Gelest, Inc. Retrieved January 20, 2026, from [\[Link\]](#)
- Octyltrichlorosilane. (n.d.). PubChem. Retrieved January 20, 2026, from [\[Link\]](#)

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Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. PubChemLite - Octane-1,8-diylbis(trichlorosilane) (C₈H₁₆Cl₆Si₂) [pubchemlite.lcsb.uni.lu]
- 3. dakenchem.com [dakenchem.com]
- 4. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MAXIMUM SAFETY AND PURITY: CHLOROSILANES FOR DEMANDING INDUSTRIES [evonik.com]
- 9. Octyltrichlorosilane(5283-66-9) 1H NMR spectrum [chemicalbook.com]
- 10. Octyltrichlorosilane | C₈H₁₇Cl₃Si | CID 21354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. globalsilicones.org [globalsilicones.org]
- 13. 1,8-BIS(TRIETHOXYSILYL)OCTANE - Gelest, Inc. [gelest.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chlorosilanes, toxic, corrosive, N.O.S. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chemicalbook.com [chemicalbook.com]
- 19. gelest.com [gelest.com]
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